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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-benzamidine

hydrochloride

Cat. No.: B1423814 Get Quote

An In-Depth Technical Guide to 4-Chloro-2-fluoro-benzamidine hydrochloride: Properties,

Synthesis, and Applications

Executive Summary
4-Chloro-2-fluoro-benzamidine hydrochloride is a halogenated aromatic amidine that has

emerged as a critical building block in modern medicinal chemistry and drug discovery. Its

unique substitution pattern—featuring both chloro and fluoro groups—imparts distinct electronic

properties and metabolic stability, making it a highly sought-after intermediate for synthesizing

targeted therapeutics. This guide provides a comprehensive technical overview for researchers

and drug development professionals, covering the molecule's fundamental physicochemical

properties, a detailed synthesis protocol via the Pinner reaction, robust analytical quality control

methodologies, and its principal applications, particularly in the development of serine protease

inhibitors. As a Senior Application Scientist, the insights provided herein are grounded in

established chemical principles and field-proven best practices to ensure scientific integrity and

practical utility.

Physicochemical Properties and Identification
The precise characterization of a starting material is the foundation of reproducible research

and development. 4-Chloro-2-fluoro-benzamidine hydrochloride is a yellow crystalline

powder whose properties are summarized below.[1][2] The hydrochloride salt form is preferred
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in laboratory settings as it enhances the compound's stability and aqueous solubility compared

to the free base.

Property Value Source(s)

Molecular Weight 209.05 g/mol [1][2][3][4]

Molecular Formula C₇H₆ClFN₂·HCl [1][2][4]

CAS Number 1187927-09-8 [1][2][3]

Appearance Yellow crystalline powder [1][2]

Purity ≥96% (by HPLC) [1][2][5]

Storage Conditions 0–8 °C, desiccated [1][2][4]

MDL Number MFCD04114443 [1][2]

PubChem ID 53407926 [1][2]

Synthesis and Manufacturing Workflow
The most practical and widely adopted method for preparing benzamidine derivatives from their

corresponding nitriles is the Pinner reaction.[2][3][6][7] This acid-catalyzed, two-step process

offers a reliable pathway to the target compound from the commercially available starting

material, 4-Chloro-2-fluorobenzonitrile.[8]

The causality behind this choice of methodology is twofold:

Activation: The nitrile is not sufficiently electrophilic to react directly with an amine. The

Pinner reaction activates the nitrile by protonating it with anhydrous hydrogen chloride,

making the carbon atom highly susceptible to nucleophilic attack by an alcohol (e.g.,

ethanol).

Intermediate Stability: The resulting imidate ester hydrochloride (Pinner salt) is a stable,

isolable intermediate that can be cleanly converted to the desired amidine upon treatment

with ammonia.

Representative Synthesis Protocol
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Step 1: Formation of the Ethyl 4-chloro-2-fluorobenzimidate hydrochloride (Pinner Salt)

System Preparation: A three-necked, flame-dried 500 mL round-bottom flask equipped with a

magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is charged with 4-

chloro-2-fluorobenzonitrile (15.5 g, 0.1 mol) and anhydrous ethanol (60 mL, ~1 mol).

Acidification: The flask is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride (HCl)

gas is bubbled through the stirred solution. Expertise & Experience Insight: This step must

be performed under strictly anhydrous conditions. Any moisture will hydrolyze the

intermediate imidate or the final product into the corresponding ethyl ester or benzamide,

respectively, which are common impurities.

Reaction & Isolation: Continue bubbling HCl gas until the solution is saturated and a

precipitate begins to form. Seal the flask and allow it to stand at 0-4°C for 24 hours. The

Pinner salt precipitates as a white solid. Collect the solid by vacuum filtration, wash with cold

anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

Step 2: Ammonolysis to 4-Chloro-2-fluoro-benzamidine hydrochloride

Solution Preparation: The dried ethyl 4-chloro-2-fluorobenzimidate hydrochloride from Step 1

is suspended in a solution of 150 mL of anhydrous ethanol.

Ammonolysis: The suspension is cooled to 0°C. Anhydrous ammonia (NH₃) gas is bubbled

through the mixture with vigorous stirring. The reaction progress can be monitored by Thin

Layer Chromatography (TLC). Trustworthiness Insight: The reaction is complete when the

starting imidate spot disappears. This self-validating checkpoint ensures full conversion

before proceeding to isolation, maximizing yield.

Product Isolation: Upon completion, the reaction mixture is concentrated under reduced

pressure to remove the solvent and excess ammonia. The resulting solid residue is triturated

with diethyl ether, filtered, and dried under vacuum to yield 4-Chloro-2-fluoro-benzamidine
hydrochloride as a yellow crystalline powder.

Synthesis Workflow Diagram
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Step 1: Pinner Salt Formation

Step 2: Ammonolysis
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Caption: Pinner reaction workflow for synthesis.

Quality Control and Analytical Methods
To ensure the suitability of 4-Chloro-2-fluoro-benzamidine hydrochloride for downstream

applications, particularly in GMP-regulated environments, a robust set of analytical controls is

mandatory. Each batch must be validated for identity, purity, and strength.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1423814?utm_src=pdf-body-img
https://www.benchchem.com/product/b1423814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Specification Method

Appearance Yellow Crystalline Powder Visual Inspection

Identity
Conforms to reference

spectrum
FT-IR Spectroscopy

Identity & Structure
Conforms to reference

spectrum
¹H NMR, ¹³C NMR, ¹⁹F NMR

Purity ≥96.0% HPLC

Solubility Soluble in Water, Methanol Visual Inspection

High-Performance Liquid Chromatography (HPLC)
Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the

purity of this compound due to its high resolution and sensitivity for detecting process-related

impurities and degradation products.[9][10]

Instrumentation: HPLC system with UV-Vis Detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). Expertise

& Experience Insight: A C18 column is chosen for its excellent retention and separation of

moderately polar aromatic compounds like benzamidines.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Gradient Program:

0-5 min: 10% B

5-25 min: 10% to 90% B

25-30 min: 90% B
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30.1-35 min: 10% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Column Temperature: 30°C.

This method provides a self-validating system where the retention time serves to identify the

main peak against a reference standard, while the peak area percentage is used to quantify its

purity.

Applications in Drug Discovery and Research
The primary value of 4-Chloro-2-fluoro-benzamidine hydrochloride lies in its role as a

versatile intermediate for constructing more complex bioactive molecules.[11]

Intermediate for Serine Protease Inhibitors
The benzamidine group is a well-established "warhead" or pharmacophore that competitively

inhibits serine proteases such as trypsin, thrombin, and plasmin.[12][13] It achieves this by

mimicking the natural arginine or lysine substrates, forming strong ionic and hydrogen bond

interactions with the aspartate residue at the bottom of the S1 specificity pocket of the

enzyme's active site.[5]

The 4-chloro and 2-fluoro substituents on the phenyl ring are not merely passive decorations.

They serve critical functions:

Modulation of pKa: The electron-withdrawing nature of the halogens lowers the pKa of the

amidinium group, influencing its binding affinity.

Metabolic Stability: The C-F bond is exceptionally strong, and the chlorine atom can block

sites of potential oxidative metabolism, thereby improving the pharmacokinetic profile of the

final drug candidate.
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Vector for Further Synthesis: The substituted ring provides a scaffold for adding other

functionalities (R-groups) to achieve selectivity and target different pockets of the enzyme for

enhanced potency and specificity.[1]

Conceptual Role as a Building Block

Drug Discovery Workflow

Enzyme Active Site

4-Chloro-2-fluoro-benzamidine | Core Scaffold

Linker Chemistry | (e.g., amide bond formation)

Step 1

{Final Protease Inhibitor | Potent & Selective Drug Candidate}

Selectivity Group (R) | Targets S2/S3 Pockets

Step 2

S1 Pocket
(Aspartate)

  Benzamidine group
binds here (H-bond)

Click to download full resolution via product page

Caption: Role as a building block for inhibitors.

Handling, Storage, and Safety
Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid

inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents. Recommended storage temperature is between

0°C and 8°C to ensure long-term stability.[1][2][4]
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Safety: While specific GHS data is limited, related benzamidine compounds may be harmful

if swallowed or in contact with skin. A thorough risk assessment should be conducted before

use.

Conclusion
4-Chloro-2-fluoro-benzamidine hydrochloride is more than just a chemical reagent; it is an

enabling tool for innovation in pharmaceutical R&D. Its well-defined physicochemical

properties, accessible synthesis route, and critical role as a pharmacophore scaffold make it an

invaluable asset. This guide provides the foundational knowledge and practical protocols

necessary for researchers to confidently integrate this compound into their discovery

workflows, paving the way for the development of next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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